molecular formula C7H11FO4 B13418042 1-Fluoromethyl-1,2-ethanediol diacetate CAS No. 62522-74-1

1-Fluoromethyl-1,2-ethanediol diacetate

Katalognummer: B13418042
CAS-Nummer: 62522-74-1
Molekulargewicht: 178.16 g/mol
InChI-Schlüssel: XRWIXJZTLMBJOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Fluoromethyl-1,2-ethanediol diacetate typically involves the reaction of 1,2-ethanediol with acetic anhydride in the presence of a fluorinating agent. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the acetylation and fluorination processes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Fluoromethyl-1,2-ethanediol diacetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Fluoromethyl-1,2-ethanediol diacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Fluoromethyl-1,2-ethanediol diacetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Vergleich Mit ähnlichen Verbindungen

1-Fluoromethyl-1,2-ethanediol diacetate can be compared with similar compounds such as:

    1,2-Diacetoxyethane: Lacks the fluorine atom, resulting in different reactivity and applications.

    Fluorodeoxyglycerol: Contains a fluorine atom but differs in the acetylation pattern.

    1,2-Ethanediol diacetate: Similar structure but without the fluorine atom, leading to different chemical properties. The presence of the fluorine atom in this compound makes it unique, providing distinct chemical and physical properties that are valuable in various applications.

Eigenschaften

CAS-Nummer

62522-74-1

Molekularformel

C7H11FO4

Molekulargewicht

178.16 g/mol

IUPAC-Name

(2-acetyloxy-3-fluoropropyl) acetate

InChI

InChI=1S/C7H11FO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3

InChI-Schlüssel

XRWIXJZTLMBJOE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(CF)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.